1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one 1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18833155
InChI: InChI=1S/C10H7Cl2F3O/c1-5(16)9(12)7-4-6(10(13,14)15)2-3-8(7)11/h2-4,9H,1H3
SMILES:
Molecular Formula: C10H7Cl2F3O
Molecular Weight: 271.06 g/mol

1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18833155

Molecular Formula: C10H7Cl2F3O

Molecular Weight: 271.06 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one -

Specification

Molecular Formula C10H7Cl2F3O
Molecular Weight 271.06 g/mol
IUPAC Name 1-chloro-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-one
Standard InChI InChI=1S/C10H7Cl2F3O/c1-5(16)9(12)7-4-6(10(13,14)15)2-3-8(7)11/h2-4,9H,1H3
Standard InChI Key UOEOHVOYIAIMOF-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)Cl)Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one features a propan-2-one backbone bonded to a disubstituted phenyl ring. The phenyl group is functionalized with a chlorine atom at the ortho position and a trifluoromethyl (-CF3_3) group at the para position relative to the ketone moiety. A second chlorine atom is attached to the carbonyl-bearing carbon, completing the substitution pattern.

The molecular formula is C10_{10}H7_7Cl2_2F3_3O, with a molecular weight of 275.07 g/mol. The presence of electronegative groups (Cl, CF3_3) induces significant electron-withdrawing effects, polarizing the carbonyl group and enhancing reactivity toward nucleophilic attack.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10_{10}H7_7Cl2_2F3_3O
Molecular Weight275.07 g/mol
Boiling Point245–250°C (estimated)
Density1.52 g/cm3^3 (estimated)
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one typically involves a multi-step process:

  • Friedel-Crafts Acylation:
    A benzene derivative substituted with a trifluoromethyl group undergoes acylation using chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3). This step introduces the propan-2-one backbone.

  • Halogenation:
    Subsequent chlorination at the ortho position of the phenyl ring is achieved via electrophilic aromatic substitution, employing Cl2_2 or sulfuryl chloride (SO2_2Cl2_2) under controlled conditions.

  • Purification:
    Column chromatography or recrystallization isolates the final product, with yields optimized by adjusting reaction temperature, solvent polarity, and catalyst loading.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Friedel-Crafts AcylationChloroacetyl chloride, AlCl3_3, DCM, 0°C → RT65–70
HalogenationSO2_2Cl2_2, FeCl3_3, 40°C80–85
PurificationHexane/EtOAc (3:1)95+

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atoms at the carbonyl carbon and ortho position are susceptible to nucleophilic displacement. For example:

  • Reaction with amines: Primary amines (e.g., methylamine) substitute the carbonyl-bound chlorine, forming β-ketoamine derivatives.

  • Grignard Reagents: Organomagnesium compounds attack the ketone, yielding tertiary alcohols after hydrolysis.

Stability Considerations

Applications in Industrial and Medicinal Chemistry

Pharmaceutical Intermediates

This compound serves as a precursor to bioactive molecules, including:

  • Antifungal agents: Derivatives with imidazole or triazole moieties exhibit potent activity against Candida spp..

  • Kinase inhibitors: Functionalization at the chloro sites enables the synthesis of tyrosine kinase inhibitors for oncology applications.

Agrochemical Development

Incorporation into herbicidal and insecticidal formulations leverages its ability to disrupt enzymatic pathways in pests. For instance, analogs targeting acetolactate synthase (ALS) are under investigation for weed control.

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